N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

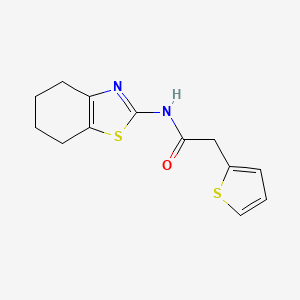

N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydrobenzothiazole core linked to a thiophen-2-yl moiety via an acetamide bridge. This structural combination makes the compound a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity .

The molecular formula is C₁₃H₁₄N₂OS₂ (calculated from and analogous structures), with a molecular weight of 294.39 g/mol. Its SMILES notation is CC(=O)NC1=NC2=C(S1)CCCC2)c1cccs1, reflecting the tetrahydrobenzothiazole and thiophene substituents.

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h3-4,7H,1-2,5-6,8H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFYONWWATZIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Tetrahydrobenzothiazole vs.

Comparison with Analogous Syntheses :

- reports refluxing in DCM/TEA for 6–9 hours to achieve yields of 70–85% for similar acetamides .

- utilized single-crystal X-ray diffraction to confirm the structure of a related thiophene-acetamide derivative, highlighting the importance of crystallography in validating regiochemistry .

Pharmacological Activity Comparison

Key Insights :

- Antimicrobial Activity : Thiophene-containing analogs () show moderate activity against Gram-positive bacteria, likely due to membrane disruption .

- Kinase Inhibition : Trifluoromethyl and trimethoxyphenyl groups () enhance CK-1δ binding via hydrophobic and hydrogen-bonding interactions .

- VEGFR-2 Selectivity : The thiadiazole-thio moiety in contributes to potent inhibition (IC₅₀ < 1 µM), suggesting the target compound’s thiophene may offer similar efficacy with modified selectivity .

Physicochemical and Computational Properties

Table 3: Predicted Properties of the Target Compound

| Property | Value | Method/Source |

|---|---|---|

| LogP | 2.8 (predicted) | ChemAxon |

| Solubility | 0.12 mg/mL (aqueous) | PreADMET |

| H-bond Acceptors | 3 | Structural analysis |

| H-bond Donors | 1 | Structural analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.